2-amino-N-(2,5-dimethoxyphenyl)-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Overview
Description
2-amino-N-(2,5-dimethoxyphenyl)-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a useful research compound. Its molecular formula is C19H24N2O3S and its molecular weight is 360.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 360.15076381 g/mol and the complexity rating of the compound is 464. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Characterization
- The synthesis of various thiophene-2-carboxamide derivatives, including those related to the specified chemical, has been extensively studied. These compounds have been characterized using techniques such as IR, ^1H NMR, ^13C-NMR, Mass, and elemental analysis, demonstrating their complex structures and potential as precursors for further chemical modifications (Sailaja Rani Talupur, K. Satheesh, K. Chandrasekhar, 2021; YN Spoorthy, P. Kumar, T. S. Rani, L. Ravindranath, 2021).
Biological Activities and Applications
- Research has demonstrated the antibacterial and antifungal activities of thiophene-3-carboxamide derivatives. These findings indicate the potential of these compounds in developing new antimicrobial agents (Vasu, K. Nirmala, A. R. Choudhury, S. Mohan, J. Saravanan, 2003; С. Чиряпкин, П. Кодониди, Аlexey S. Chiriapkin, I. Kodonidi, Mikhail V. Larsky, 2021).
- Some compounds exhibit promising properties as inhibitors, highlighting the importance of structural modifications to enhance their biological activity. The research into these compounds contributes to the field of medicinal chemistry, providing insights into the development of potential therapeutic agents (M. Gütschow, Lars Kuerschner, U. Neumann, M. Pietsch, R. Löser, N. Koglin, K. Eger, 1999).
Chemical Engineering and Material Science Applications
- The synthesis of polyimides and other polymers derived from or related to thiophene-2-carboxamide derivatives showcases the application of these compounds in materials science. These polymers exhibit unique properties such as solubility in organic solvents and thermal stability, making them suitable for various industrial applications (Kazuhiro Yamanaka, M. Jikei, M. Kakimoto, 2000; S. Hsiao, Chin‐Ping Yang, Shin-Hung Chen, 2000).
Properties
IUPAC Name |
2-amino-N-(2,5-dimethoxyphenyl)-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3S/c1-4-11-5-7-13-16(9-11)25-18(20)17(13)19(22)21-14-10-12(23-2)6-8-15(14)24-3/h6,8,10-11H,4-5,7,9,20H2,1-3H3,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJIFOSQSSQNHCH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC2=C(C1)SC(=C2C(=O)NC3=C(C=CC(=C3)OC)OC)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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